

spectroscopic comparison of 6-(benzyloxy)pyridin-3-amine and its precursors

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Compound of Interest

Compound Name: 6-(BenzylOxy)pyridin-3-amine

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Spectroscopic Comparison: 6-(BenzylOxy)pyridin-3-amine and its Precursors

A detailed analysis of the spectroscopic characteristics of **6-(benzyloxy)pyridin-3-amine** and its key precursors, 2-chloro-5-nitropyridine and 2-benzylOxy-5-nitropyridine, provides a clear roadmap for researchers engaged in the synthesis and characterization of this important pharmaceutical building block. This guide presents a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The primary synthetic route to **6-(benzyloxy)pyridin-3-amine** involves a two-step process. The first step is a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and benzyl alcohol to yield 2-benzylOxy-5-nitropyridine. This intermediate is then subjected to a reduction of the nitro group to afford the final amine product.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-(benzyloxy)pyridin-3-amine** and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm) and Multiplicity	Assignment
2-Chloro-5-nitropyridine	9.25 (d, $J = 2.8$ Hz, 1H), 8.45 (dd, $J = 8.8, 2.8$ Hz, 1H), 7.55 (d, $J = 8.8$ Hz, 1H)	Aromatic Protons
Benzyl Alcohol	7.40-7.25 (m, 5H), 4.68 (s, 2H), 1.95 (s, 1H)	Aromatic, CH_2 , OH
2-Benzylxy-5-nitropyridine	9.10 (d, $J=2.8$ Hz, 1H), 8.40 (dd, $J=9.2, 2.8$ Hz, 1H), 7.45-7.30 (m, 5H), 6.90 (d, $J=9.2$ Hz, 1H), 5.50 (s, 2H)	Aromatic (Pyridine), Aromatic (Benzyl), Aromatic (Pyridine), CH_2
6-(Benzylxy)pyridin-3-amine	7.85 (d, $J = 2.4$ Hz, 1H), 7.40-7.25 (m, 5H), 7.00 (dd, $J = 8.4, 2.4$ Hz, 1H), 6.75 (d, $J = 8.4$ Hz, 1H), 5.30 (s, 2H), 3.60 (br s, 2H)	Aromatic (Pyridine), Aromatic (Benzyl), Aromatic (Pyridine), Aromatic (Pyridine), CH_2 , NH_2

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
2-Chloro-5-nitropyridine	152.0, 145.5, 141.0, 135.0, 124.0	Aromatic Carbons
Benzyl Alcohol	141.0, 128.5, 127.8, 127.0, 65.0	Aromatic, CH_2
2-Benzylxy-5-nitropyridine	163.0, 145.0, 140.0, 136.0, 129.0, 128.8, 128.5, 112.0, 69.0	Aromatic (Pyridine), Aromatic (Benzyl), CH_2
6-(Benzylxy)pyridin-3-amine	155.0, 140.0, 137.0, 135.0, 128.5, 128.0, 127.5, 122.0, 110.0, 67.0	Aromatic (Pyridine), Aromatic (Benzyl), CH_2

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)	Assignment
2-Chloro-5-nitropyridine	~1530, ~1350	NO ₂ asymmetric & symmetric stretch
Benzyl Alcohol	~3350 (broad)	O-H stretch
2-Benzylxy-5-nitropyridine	~1525, ~1345	NO ₂ asymmetric & symmetric stretch
6-(Benzylxy)pyridin-3-amine	~3400, ~3300	N-H stretch (primary amine)

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
2-Chloro-5-nitropyridine	158/160 (Cl isotope pattern)	113, 83
Benzyl Alcohol	108	107, 91, 79, 77
2-Benzylxy-5-nitropyridine	230	91 (tropylium ion)
6-(Benzylxy)pyridin-3-amine	200	108, 91 (tropylium ion)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.

Synthesis

Step 1: Synthesis of 2-Benzylxy-5-nitropyridine

To a solution of benzyl alcohol (1.2 equivalents) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which 2-chloro-5-nitropyridine (1 equivalent) is added. The reaction mixture is then stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic

layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of **6-(BenzylOxy)pyridin-3-amine**

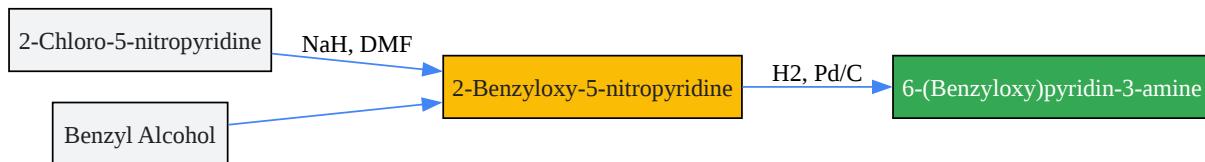
2-BenzylOxy-5-nitropyridine (1 equivalent) is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield **6-(benzylOxy)pyridin-3-amine**.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
- Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

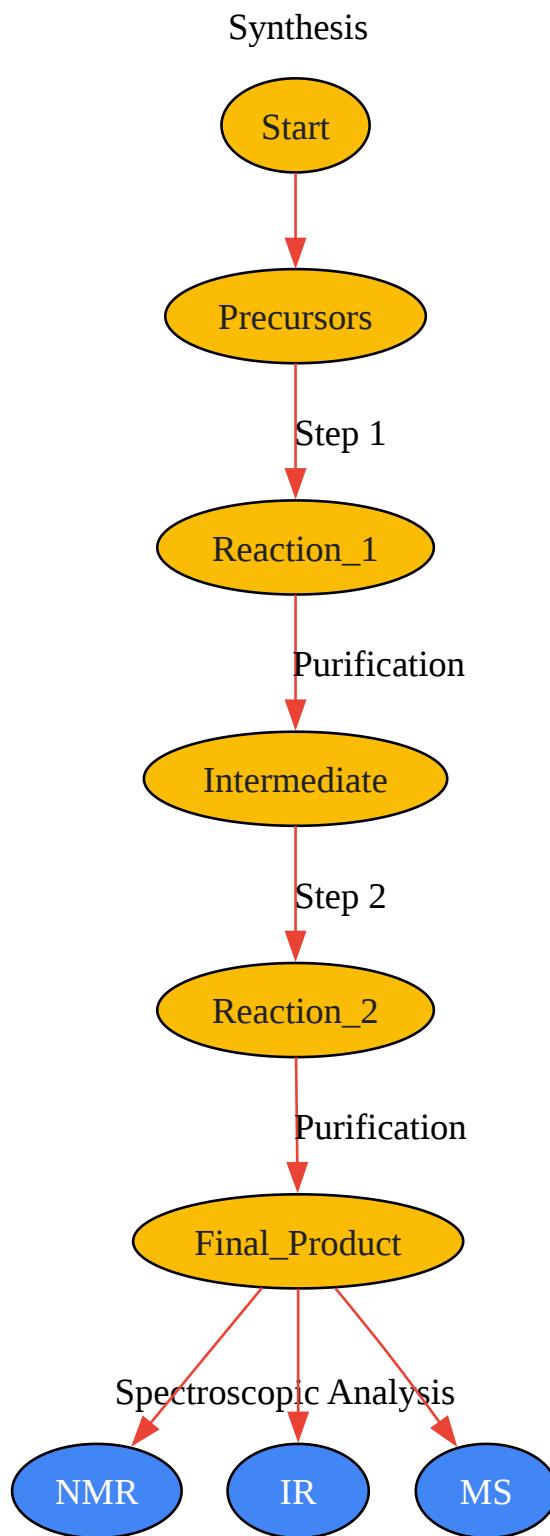
Visualizing the Process

To better illustrate the relationships and workflows, the following diagrams were generated using Graphviz.



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Caption: Synthetic pathway to **6-(benzylOxy)pyridin-3-amine**.



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Caption: General workflow for synthesis and spectroscopic analysis.

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